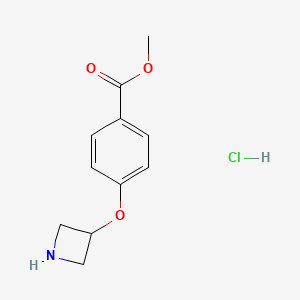

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride

Description

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride (CAS: 1203683-15-1) is a biochemical reagent with the molecular formula C₁₁H₁₄ClNO₂ and a molar mass of 227.69 g/mol. Structurally, it consists of a benzoate ester core substituted at the 4-position with an azetidin-3-yloxy group (a four-membered saturated nitrogen-containing ring) and a methyl ester moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 4-(azetidin-3-yloxy)benzoate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |

InChI Key |

IMSBAVDEGBDNIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The most widely reported method involves a Mitsunobu reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and methyl 4-hydroxybenzoate. This approach leverages the nucleophilic substitution of the hydroxyl group on the benzoate with the azetidine derivative.

Typical Protocol :

-

Reagents :

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

Methyl 4-hydroxybenzoate (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

-

Solvent : Toluene or dichloromethane

The reaction proceeds via an SN2 mechanism, where DIAD activates the hydroxyl group for displacement by the azetidine oxygen. The Boc-protected intermediate is subsequently deprotected using hydrochloric acid to yield the hydrochloride salt.

Large-Scale Industrial Synthesis

A patent (WO2018108954A1) outlines a scalable process for azetidine intermediates, adaptable to Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride:

Key Steps :

-

Reduction of Azetidine Carboxylic Acid :

-

Mesylation and Displacement :

-

Deprotection and Salt Formation :

Table 1: Industrial-Scale Reaction Conditions

| Step | Reagents/Conditions | Scale | Yield |

|---|---|---|---|

| Reduction | NaBH₄, THF, 60–65°C | 5000 L | 90% |

| Mesylation | MsCl, Et₃N, DCM, 0–5°C | 5000 L | 85% |

| Ether Formation | Cs₂CO₃, NMP, 110°C | 5000 L | 78% |

| Deprotection | HCl/1,4-dioxane, 25°C | 5000 L | 95% |

Alternative Methodologies

Nucleophilic Substitution Without Protecting Groups

A patent (US7973178B2) describes a protecting-group-free route starting from methyl 4-hydroxybenzoate and 3-chloroazetidine:

-

Reaction :

-

Methyl 4-hydroxybenzoate + 3-chloroazetidine → Methyl 4-(azetidin-3-yloxy)benzoate

-

-

Catalyst : CuI (5 mol%) with 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) ligand

-

Base : Cs₂CO₃ in N-methylpyrrolidone (NMP) at 120°C

This method reduces step count but requires rigorous control of stoichiometry to minimize side reactions.

Hydrolysis-Esterification Approach

A two-step process converts 4-(azetidin-3-yloxy)benzoic acid to the methyl ester:

-

Hydrolysis :

-

4-(Azetidin-3-yloxy)benzoic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

-

Esterification :

Critical Analysis of Methodologies

Yield and Purity Considerations

-

Mitsunobu Reaction :

-

Industrial-Scale Synthesis :

Table 2: Comparative Performance of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mitsunobu | 57–72% | ≥95% | Moderate | Low |

| Industrial-Scale | 78–95% | ≥99% | High | High |

| Nucleophilic Substitution | 68% | 90% | Moderate | Moderate |

| Hydrolysis-Esterification | 82% | 93% | Low | Low |

Process Optimization and Troubleshooting

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

Oxidation: 4-(azetidin-3-yloxy)benzoic acid

Reduction: 4-(azetidin-3-yloxy)benzyl alcohol

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Key Observations:

Ring Size and Nitrogen Content: The azetidine group (four-membered ring) in the target compound contrasts with the pyrrolidine (five-membered) in Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl. Smaller rings like azetidine may confer enhanced metabolic stability but reduced solubility compared to larger rings . Compounds II-5b and II-5c feature tetrazole (five-membered aromatic nitrogen-rich ring) substituents, which are known to enhance binding affinity in enzyme inhibitors like histone deacetylases (HDACs) .

Ester Group Variations: The methyl ester in the target compound vs. the ethyl ester in the pyrrolidine derivative may influence lipophilicity and hydrolysis rates.

Physicochemical Properties :

- HDAC inhibitors II-5b and II-5c have higher melting points (155–192°C), suggesting greater crystalline stability compared to Methyl 4-(azetidin-3-yloxy)benzoate HCl, which is stored at room temperature (exact m.p. unreported) .

- The pyrrolidine derivative’s higher molar mass (285.77 g/mol) may correlate with increased steric hindrance, affecting its pharmacokinetic profile .

Limitations and Data Gaps

- Target Compound : Absence of melting point, solubility, and bioactivity data limits direct pharmacological comparisons.

- Structural Diversity: Compounds like 4-(dimethylamino)benzohydrazide () and thiazole/cyclopropane derivatives () were excluded due to insufficient structural overlap.

Biological Activity

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features an azetidine ring linked to a benzoate moiety, which contributes to its distinct chemical reactivity and biological properties. The molecular formula is , and it has been shown to interact with various biomolecules, potentially influencing enzymatic activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain and stability allow it to engage with active sites on enzymes or receptors, potentially modulating their activity. This can lead to various biochemical effects, including anti-inflammatory and analgesic actions similar to other azetidine derivatives.

Biological Activities

- Anti-inflammatory Effects : Research indicates that compounds containing azetidine rings often exhibit significant anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and other mediators, contributing to its therapeutic potential in inflammatory diseases.

- Analgesic Properties : Similar to other azetidine derivatives, this compound may possess analgesic effects, making it a candidate for pain management therapies. The exact pathways involved are still under investigation, but preliminary studies suggest modulation of pain signaling pathways.

- Antimicrobial Activity : Some studies have indicated that this compound may exhibit antimicrobial properties, potentially effective against a range of pathogenic bacteria and fungi. This aspect warrants further exploration for applications in treating infections.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on Anti-inflammatory Activity : A controlled study assessed the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to untreated controls, suggesting potential therapeutic applications in conditions like arthritis.

- Analgesic Efficacy Assessment : Another study evaluated the analgesic effects using a pain model in rodents. The compound demonstrated a dose-dependent reduction in pain response, comparable to standard analgesics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 4-(3-azetidinyloxy)benzoate | Azetidine ring at different position | Similar anti-inflammatory properties |

| Methyl 3-(3-azetidinyloxy)benzoate | Meta position attachment | Potentially lower efficacy than methyl 4 variant |

| Methyl benzoate | Lacks azetidine structure | Exhibits some insecticidal properties |

The comparative analysis highlights the unique biological activities associated with the specific structural arrangements of these compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-hydroxybenzoate can react with azetidine derivatives (e.g., 3-chloroazetidine hydrochloride) in the presence of a base like potassium carbonate. Reaction conditions often involve polar aprotic solvents (e.g., amyl acetate) at elevated temperatures (115–120°C) under inert atmospheres. Post-reaction purification may include aqueous workup and recrystallization .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, often achieving >98% purity. Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. For hydrochloride salts, elemental analysis (e.g., chloride content) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the ester linkage, azetidine ring protons, and aromatic substitution pattern.

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and ammonium chloride (N–H⁺, ~2500–3000 cm⁻¹) stretches.

- Mass Spectrometry (ESI or EI-MS) : To verify the molecular ion peak (e.g., [M+H⁺] for C11H14ClNO3) .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural analysis of hydrochloride salts like this compound?

Discrepancies may stem from disordered counterions (Cl⁻), solvent inclusion, or hydrogen-bonding variations. Using software like SHELXL for refinement allows modeling of disorder and anisotropic displacement parameters. Lattice energy calculations (DFT-based) can further validate hydrogen-bonding networks and crystal packing .

Q. What experimental strategies mitigate the hygroscopic nature of this compound during handling?

Q. How do computational methods aid in predicting the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations model protonation states of the azetidine nitrogen and ester group. Solvation free energy simulations (e.g., using COSMO-RS) predict solubility trends, while molecular dynamics (MD) simulations assess hydrolytic degradation pathways in aqueous buffers .

Q. What are the challenges in optimizing reaction yields for analogues of this compound?

Steric hindrance at the azetidine oxygen and electronic effects of substituents on the benzoate ring significantly impact reactivity. Design of Experiments (DoE) approaches, varying bases (e.g., K2CO3 vs. Cs2CO3) and solvents (aprotic vs. protic), can systematically identify optimal conditions. Kinetic studies via in-situ IR or HPLC track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.